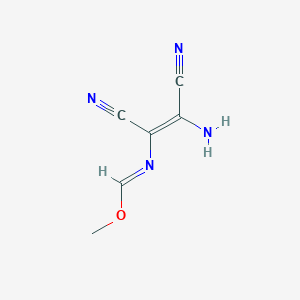
2-Amino-3-(methoxymethylenamino) maleonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,3-Diaminomaleonitrile (DAMN)” is a valuable organic π-conjugated molecule with many applications in the area of chemosensors for sensing of ionic and neutral species . It acts as a building block for well-defined molecular architectures and scaffolds for preorganised arrays of functionality .
Molecular Structure Analysis
The molecular configurations of naphthalenemaleonitrile positional isomers, which are structurally similar to the compound , exhibit an extraordinary ability to affect photophysical properties .
Chemical Reactions Analysis
“2,3-Diaminomaleonitrile (DAMN)” has been utilized for the design and development of chemosensor molecules and their application in the area of metal ion, anion, and reactive oxygen species sensing .
Physical And Chemical Properties Analysis
“2,3-Diaminomaleonitrile (DAMN)” exhibits specific photophysical properties like absorption of light at longer wavelength which facilitates naked eye detection of target species and interesting photoluminescence properties with high quantum yield .
Wissenschaftliche Forschungsanwendungen
Crystal Engineering and Modulation
This compound plays a significant role in crystal engineering , where it’s used to modulate weak intermolecular interactions. By creating positional isomers of the compound, researchers can tune the physicochemical properties of materials, which is crucial for developing thermally stable and photophysically active compounds . This application is particularly important in the design of new materials with specific melting behaviors, enthalpy, entropy, and electrical properties in the solid state.
Organic Electronics
In the field of organic electronics , the structural isomers of 2-Amino-3-(methoxymethylenamino) maleonitrile are used to influence molecular packing in organic materials. This affects the electrical characteristics of materials based on different packing types, such as herringbone and bricklayer π-stacked arrangements . Such control over molecular packing is essential for improving the performance of organic electronic devices.
Photophysical Properties
The compound’s molecular configuration can significantly impact its photophysical properties . For instance, certain isomers exhibit aggregation-induced emission (AIE) and aggregation-caused quenching (ACQ) properties. These properties are valuable for developing materials that respond to light in specific ways, which is useful in sensors and imaging applications .
Antibacterial Activity
Interestingly, the position of functional groups in the isomers of this compound can lead to unexpected structural dependence of antibacterial activity . Some isomers show antimicrobial activity in biological cells, which could be leveraged to develop new antibacterial agents .
Chemosensors
2-Amino-3-(methoxymethylenamino) maleonitrile is also a valuable organic π-conjugated molecule for the development of chemosensors . It acts as a building block for molecular architectures that can sense ionic and neutral species, which is crucial for environmental monitoring and diagnostics .
Material Science
In material science , the ability to design and tune intermolecular interactions through changing functional groups and conjugated backbones is vital. This compound provides a tool for crystal engineers to create new promising materials with desired properties for technological applications .
Pharmaceutical Applications
The structural versatility of 2-Amino-3-(methoxymethylenamino) maleonitrile allows for its use in pharmaceutical applications . Its isomers can be engineered to interact with biological molecules in specific ways, potentially leading to the development of new drugs or drug delivery systems .
Molecular Architecture
Finally, the compound’s ability to form well-defined molecular scaffolds makes it suitable for constructing preorganized arrays of functionality . This is important for creating complex molecular systems that can perform specific tasks, such as catalysis or energy transfer .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl N-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-11-4-10-6(3-8)5(9)2-7/h4H,9H2,1H3/b6-5-,10-4? |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOFYQKDSXQUCR-DNXVOADVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=NC(=C(C#N)N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC=N/C(=C(/C#N)\N)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(methoxymethylenamino) maleonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


